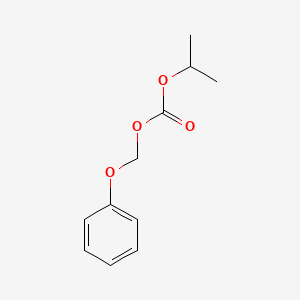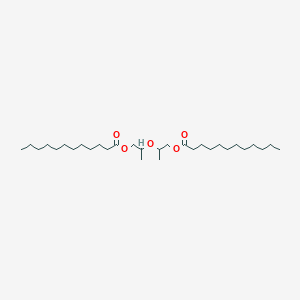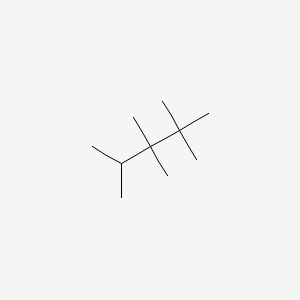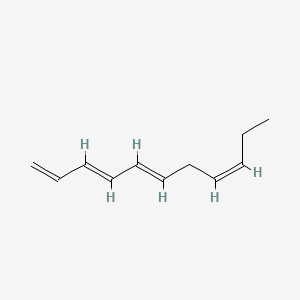
1,4-Phenanthrenedione, 6,7-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Phenanthrenedione, 6,7-dimethoxy- is a chemical compound with the molecular formula C16H12O4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features two methoxy groups at the 6 and 7 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Phenanthrenedione, 6,7-dimethoxy- typically involves the oxidation of phenanthrene derivatives. One common method is the oxidation of 6,7-dimethoxyphenanthrene using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate diols, which are subsequently oxidized to yield the desired quinone structure.
Industrial Production Methods
Industrial production of 1,4-Phenanthrenedione, 6,7-dimethoxy- may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Phenanthrenedione, 6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the phenanthrene ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of higher quinones and carboxylic acids.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of halogens, nitro groups, and sulfonic acid groups.
Aplicaciones Científicas De Investigación
1,4-Phenanthrenedione, 6,7-dimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Phenanthrenedione, 6,7-dimethoxy- involves its interaction with cellular components, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the compound may interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Phenanthrenedione, 5,8-dimethoxy-
- 1,4-Phenanthrenedione, 7-hydroxy-2,6-dimethoxy-
- 6,7-Dihydroxy-2,4-dimethoxy phenanthrene
Uniqueness
1,4-Phenanthrenedione, 6,7-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 6 and 7 positions influences its reactivity and interaction with biological targets, distinguishing it from other phenanthrene derivatives.
Propiedades
Número CAS |
63216-09-1 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
6,7-dimethoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C16H12O4/c1-19-14-7-9-3-4-10-12(17)5-6-13(18)16(10)11(9)8-15(14)20-2/h3-8H,1-2H3 |
Clave InChI |
QBFCKCGXAYHTCR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CC3=C2C(=O)C=CC3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)


![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)

![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)

